molecular formula C9H10N2O2 B3831024 2-furyl(1-methyl-1H-imidazol-2-yl)methanol CAS No. 191021-15-5

2-furyl(1-methyl-1H-imidazol-2-yl)methanol

Cat. No. B3831024
CAS RN: 191021-15-5
M. Wt: 178.19 g/mol
InChI Key: XTNATPAXGXBWRU-UHFFFAOYSA-N
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Description

Furyl compounds (also known as furan compounds) contain a five-membered aromatic ring with four carbon atoms and one oxygen . Imidazole is a five-membered planar ring, which includes two nitrogen atoms at the non-adjacent positions . Compounds containing these groups have a wide range of applications in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of “2-furyl(1-methyl-1H-imidazol-2-yl)methanol” would include a furyl group (a five-membered aromatic ring with four carbon atoms and one oxygen), attached to an imidazole group (a five-membered planar ring, which includes two nitrogen atoms at the non-adjacent positions) via a methanol linkage .


Chemical Reactions Analysis

The chemical reactions involving “2-furyl(1-methyl-1H-imidazol-2-yl)methanol” would depend on the specific conditions and reagents used. Imidazole rings can participate in various reactions such as N-alkylation and N-acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-furyl(1-methyl-1H-imidazol-2-yl)methanol” would depend on its specific structure. For instance, the presence of the polar imidazole ring and the methanol group could potentially make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of “2-furyl(1-methyl-1H-imidazol-2-yl)methanol” would depend on its specific application. For instance, many biologically active molecules containing imidazole rings act by interacting with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with “2-furyl(1-methyl-1H-imidazol-2-yl)methanol” would depend on its specific properties. Generally, compounds containing imidazole rings should be handled with care, as some of them can cause skin and eye irritation .

Future Directions

The study of “2-furyl(1-methyl-1H-imidazol-2-yl)methanol” could open up new avenues in various fields, given the wide range of applications of furyl and imidazole compounds. Future research could focus on its synthesis, properties, and potential applications .

properties

IUPAC Name

furan-2-yl-(1-methylimidazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-5-4-10-9(11)8(12)7-3-2-6-13-7/h2-6,8,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNATPAXGXBWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256901
Record name α-2-Furanyl-1-methyl-1H-imidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-2-Furanyl-1-methyl-1H-imidazole-2-methanol

CAS RN

191021-15-5
Record name α-2-Furanyl-1-methyl-1H-imidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191021-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-2-Furanyl-1-methyl-1H-imidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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